molecular formula C16H15NO4 B3332495 5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol CAS No. 90044-46-5

5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol

Cat. No. B3332495
CAS RN: 90044-46-5
M. Wt: 285.29 g/mol
InChI Key: FXFLVMCXSZBKTH-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol, also known as TETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TETA is a tetracyclic compound that contains four hydroxyl groups and an amino group. Its unique structure has led to its use in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

Synthesis and Applications of Complex Organic Compounds

  • Synthesis Techniques : Research on the synthesis of complex heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, highlights the importance of organocatalysts in constructing valuable heterocyclic compounds. Organocatalytic approaches facilitate the synthesis of these compounds using green chemistry principles, suggesting a trend towards more sustainable synthetic methods in organic chemistry (H. Kiyani, 2018).

  • Crystal Engineering and Material Applications : Studies on rubrene and its derivatives, like "5,6,11,12-Tetraphenyltetracene," show that modifications to the core structure can improve electronic properties, which is crucial for applications in organic electronics. This research underscores the potential for chemical compounds with complex structures to play significant roles in the development of new materials for electronics (C. Douglas et al., 2020).

Environmental and Biological Implications

  • Environmental Presence and Impact : The occurrence and behavior of various compounds in aquatic environments, including parabens and brominated flame retardants, have been extensively reviewed. These studies reveal the persistence and ubiquity of certain organic compounds in the environment, emphasizing the need for understanding the fate and impact of complex organic molecules on ecosystems (Camille Haman et al., 2015).

  • Biological Significance : Research on tetrazole and its derivatives, including those with pharmacological activities, indicates the broad spectrum of biological properties these compounds can exhibit. The role of such heterocycles in medicinal chemistry is significant, with applications ranging from antimicrobial agents to potential treatments for various diseases, showcasing the importance of complex organic compounds in drug development (P. Patowary et al., 2021).

properties

IUPAC Name

17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,5,12,13-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-3-7-1-11-10-6-16(21)14(19)4-8(10)2-12(17-11)9(7)5-15(13)20/h3-6,11-12,17-21H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLVMCXSZBKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC(=C(C=C3CC(N2)C4=CC(=C(C=C41)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Tetrahydroxypavinane

CAS RN

90044-46-5
Record name (+/-)-Tetrahydroxypavinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090044465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-TETRAHYDROXYPAVINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2SR594S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Reactant of Route 2
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Reactant of Route 3
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Reactant of Route 4
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Reactant of Route 5
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol

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